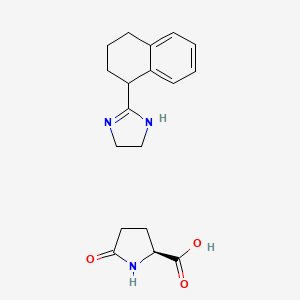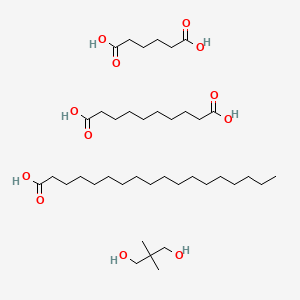
Einecs 284-055-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 284-055-8 involves the esterification of decanedioic acid, adipic acid, neopentyl glycol, and stearic acid. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 150-200°C to drive the reaction to completion, resulting in the formation of the mixed esters.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as distillation and crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 284-055-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various esters, alcohols, and oxidation products, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Einecs 284-055-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Einecs 284-055-8 involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic acid: A dicarboxylic acid with similar chemical properties.
Adipic acid: Another dicarboxylic acid commonly used in the synthesis of polymers.
Neopentyl glycol: A diol used in the production of polyesters and other polymers.
Stearic acid: A fatty acid used in the production of soaps, cosmetics, and other industrial products.
Uniqueness
Einecs 284-055-8 is unique due to its combination of multiple ester groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the production of high-performance polymers and coatings.
Propiedades
Número CAS |
84777-27-5 |
|---|---|
Fórmula molecular |
C39H76O12 |
Peso molecular |
737.0 g/mol |
Nombre IUPAC |
decanedioic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H18O4.C6H10O4.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
Clave InChI |
QYEXZVZUEOAAHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO.C(CCCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



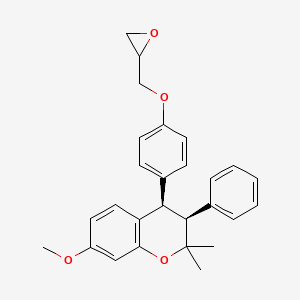
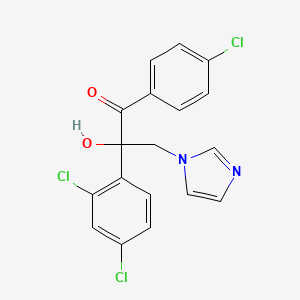
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)

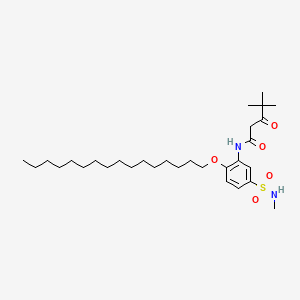
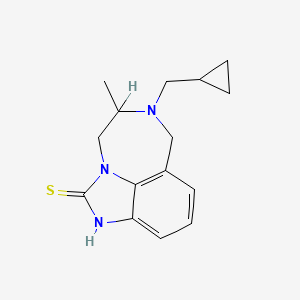


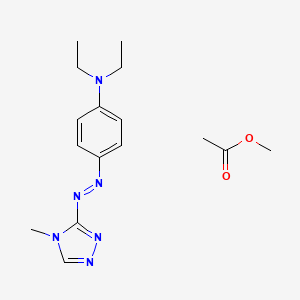

![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
